4-Morpholinecarboximidamide, 2-ethyl-

Catalog No.
S12812492
CAS No.
1156831-48-9
M.F
C7H15N3O
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Morpholinecarboximidamide, 2-ethyl-

CAS Number

1156831-48-9

Product Name

4-Morpholinecarboximidamide, 2-ethyl-

IUPAC Name

2-ethylmorpholine-4-carboximidamide

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C7H15N3O/c1-2-6-5-10(7(8)9)3-4-11-6/h6H,2-5H2,1H3,(H3,8,9)

InChI Key

MYLRZCPVJZUNMC-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCO1)C(=N)N

4-Morpholinecarboximidamide, 2-ethyl- (CAS 1156831-48-9) is a small molecule inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory pathways. It belongs to a class of N-substituted morpholinecarboximidamides developed for high potency and selectivity against iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms. This isoform selectivity is a critical attribute for research applications, as off-target inhibition of eNOS can have confounding cardiovascular effects, making this compound a precise tool for investigating the role of iNOS in inflammation and disease models. [1]

In this chemical series, minor structural modifications lead to significant changes in biological activity, making analogs non-interchangeable. Specifically, replacing the 2-ethyl group with a smaller methyl group (CAS 1156831-46-7) results in a quantifiable loss of both target potency and crucial isoform selectivity. [1] This structure-activity relationship (SAR) is steep, meaning that substitution is not a viable cost-saving or availability-driven strategy. Procuring the precise 2-ethyl- variant is necessary for experiments that depend on achieving maximal iNOS inhibition while minimizing interference with the eNOS pathway, ensuring data reproducibility and biological relevance.

Superior Enzymatic Potency and Isoform Selectivity Over N-Methyl Analog

In direct comparative enzymatic assays, 4-Morpholinecarboximidamide, 2-ethyl- demonstrates significantly higher potency for the target enzyme iNOS and improved selectivity over eNOS compared to its closest structural analog, the N-methyl variant. The IC50 for iNOS inhibition by the 2-ethyl compound was 19 nM, nearly three times more potent than the N-methyl analog's IC50 of 54 nM. [1] Furthermore, its selectivity for iNOS over eNOS was 79-fold, which is double the 39-fold selectivity observed for the N-methyl comparator. [1]

Evidence DimensionEnzymatic Inhibition (IC50) & Selectivity
Target Compound DataiNOS IC50: 19 nM; eNOS/iNOS Selectivity: 79-fold
Comparator Or BaselineN-Methyl Analog (CAS 1156831-46-7): iNOS IC50: 54 nM; eNOS/iNOS Selectivity: 39-fold
Quantified Difference2.8x higher iNOS potency; 2.0x greater isoform selectivity
ConditionsRecombinant human iNOS and eNOS enzyme inhibition assays.

This superior potency and selectivity profile allows for the use of lower effective concentrations in experiments, reducing the risk of off-target effects and improving the clarity of research outcomes.

Enhanced Potency in a Physiologically Relevant Human Whole Blood Assay

The enhanced potency of the 2-ethyl compound translates from enzymatic assays to a more complex, physiologically relevant system. In a human whole blood assay measuring the inhibition of lipopolysaccharide (LPS)-induced NOx production, 4-Morpholinecarboximidamide, 2-ethyl- exhibited an IC50 of 0.21 µM. [1] This value indicates more than double the potency of the N-methyl analog, which had an IC50 of 0.50 µM in the same assay. [1]

Evidence DimensionCellular Potency (IC50)
Target Compound Data0.21 µM
Comparator Or BaselineN-Methyl Analog (CAS 1156831-46-7): 0.50 µM
Quantified Difference2.4x more potent
ConditionsHuman whole blood assay measuring inhibition of LPS-induced NOx production.

Higher potency in a whole blood matrix suggests better performance in complex biological environments, making it a more reliable and effective tool for cellular and ex vivo studies.

Selective iNOS Inhibition in Cellular Models of Inflammation

For researchers studying inflammatory responses in cell culture (e.g., macrophages, microglia), the demonstrated high potency in a human whole blood assay (IC50 = 0.21 µM) makes this compound an efficient choice. It allows for robust iNOS inhibition at sub-micromolar concentrations, minimizing potential compound-induced stress or off-target effects that can occur at higher doses required by less potent analogs. [1]

Pharmacological Studies Requiring Minimal eNOS Pathway Interference

In studies where the preservation of endothelial function is critical (e.g., cardiovascular or neurological models), the 79-fold selectivity for iNOS over eNOS is a key advantage. This allows for clearer interpretation of results by isolating the effects of iNOS inhibition from unintended modulation of eNOS-mediated vasodilation and signaling. [1]

Benchmark Compound for Structure-Activity Relationship (SAR) Studies

As a well-characterized compound with superior potency and selectivity compared to its immediate N-methyl analog, this molecule serves as an ideal positive control or benchmark for developing new iNOS inhibitors. Its published data provides a solid, quantitative baseline for evaluating novel compounds based on the morpholinecarboximidamide scaffold. [1]

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

157.121512110 g/mol

Monoisotopic Mass

157.121512110 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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